molecular formula C8H8BrNO2 B3032079 4-Bromo-1-ethyl-2-nitrobenzene CAS No. 10342-66-2

4-Bromo-1-ethyl-2-nitrobenzene

Cat. No. B3032079
M. Wt: 230.06 g/mol
InChI Key: YFEUEACCUDZRPY-UHFFFAOYSA-N
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Patent
US09133180B2

Procedure details

To a solution of 1-bromo-4-ethylbenzene (7 g, 37.8 mmol) in 9 mL concentrated H2SO4 at −20° C. was added a mixture of H2SO4 (3.74 g, 41.9 mmol) and HNO3 (2.64 g, 41.9 mmol). The mixture was stirred at −20° C. for 2 h. Water was added and the mixture was extracted with EtOAc. The organic phase was washed with aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated. The residue was purified by silica gel column chromatography to give that tile compound (3 g, 34%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.64 g
Type
reactant
Reaction Step Three
Name
Quantity
3.74 g
Type
solvent
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH3:9])=[CH:4][CH:3]=1.[N+:10]([O-])([OH:12])=[O:11].O>OS(O)(=O)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC
Name
Quantity
9 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
2.64 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
3.74 g
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −20° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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